

# A Comprehensive Spectroscopic Guide to 4-[2-(2-Bromophenoxy)ethyl]morpholine

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## Compound of Interest

Compound Name:	4-[2-(2-Bromophenoxy)ethyl]morpholine
CAS No.:	101558-72-9
Cat. No.:	B017197

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## Introduction

In the landscape of medicinal chemistry and drug development, the morpholine moiety is a significant pharmacophore, known for enhancing the potency and modifying the pharmacokinetic properties of molecules.[1] The compound **4-[2-(2-Bromophenoxy)ethyl]morpholine**, with the molecular formula  $C_{12}H_{16}BrNO$  and a molecular weight of approximately 270.17 g/mol, represents a class of molecules with potential biological activity, stemming from its combination of a substituted aromatic ring and the versatile morpholine scaffold.[2]

This technical guide provides an in-depth analysis of the spectral data for **4-[2-(2-Bromophenoxy)ethyl]morpholine**. As a Senior Application Scientist, my objective is to move beyond mere data presentation and delve into the causality behind spectral features. This document is structured to offer researchers, scientists, and drug development professionals a robust framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section is designed to be a self-validating system, where the interpretation of one technique corroborates the findings of the others, ensuring the highest degree of scientific integrity.

# Molecular Structure and Functional Group Analysis

A thorough understanding of the molecular architecture is paramount before interpreting any spectral data. The structure of **4-[2-(2-Bromophenoxy)ethyl]morpholine** consists of three key components: a 2-bromophenoxy unit, a flexible ethyl linker, and a saturated morpholine ring.



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Caption: Standard workflow for  $^1\text{H}$  NMR sample preparation and data acquisition.

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-[2-(2-Bromophenoxy)ethyl]morpholine** in about 0.7 mL of a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), in a clean vial. Add a small amount of tetramethylsilane (TMS) to serve as an internal reference. Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube into the spectrometer's spinner and insert it into the probe. The magnetic field is "locked" onto the deuterium signal of the solvent. The probe is then tuned to the appropriate frequency, and the magnetic field is "shimmed" to optimize its homogeneity.
- **Data Acquisition:** A standard one-pulse  $^1\text{H}$  experiment is run. This involves applying a radiofrequency pulse to excite the protons and then recording the resulting Free Induction Decay (FID) signal as they relax.
- **Processing:** The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased and baseline-corrected. The chemical shift axis is calibrated by setting the TMS peak to 0.0 ppm. Finally, the signals are integrated to determine the relative number of protons for each peak.

## $^{13}\text{C}$ NMR Spectral Analysis

$^{13}\text{C}$  NMR spectroscopy provides information on the different carbon environments within the molecule. Given the molecule's lack of symmetry, we expect to see 12 distinct signals.

#### Predicted $^{13}\text{C}$ NMR Data

Assigned Carbons	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale
Ar-C-O	~155	The aromatic carbon directly attached to the electronegative oxygen is highly deshielded.
Ar-C-Br	~112	The aromatic carbon bonded to bromine shows a characteristic shift due to the heavy atom effect.
Aromatic CH	120 – 135	The four protonated aromatic carbons will appear in this typical range.
-O-CH <sub>2</sub> -	~67	This carbon is deshielded by the adjacent phenoxy oxygen.
Morpholine (-O-CH <sub>2</sub> -)	~66	These carbons are adjacent to the oxygen within the morpholine ring.
-CH <sub>2</sub> -N-	~57	This carbon is deshielded by the adjacent nitrogen atom.
Morpholine (-N-CH <sub>2</sub> -)	~53	These carbons are adjacent to the nitrogen within the morpholine ring.

Experimental Protocol:  $^{13}\text{C}$  NMR Spectroscopy The protocol is similar to that for  $^1\text{H}$  NMR, but with key differences in the acquisition parameters:

- Concentration: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

- **Pulse Program:** A standard proton-decoupled  $^{13}\text{C}$  experiment is used. This decouples the protons from the carbons, resulting in sharp, singlet peaks for each unique carbon, which simplifies the spectrum.
- **Acquisition Time:** Longer acquisition times are necessary to achieve an adequate signal-to-noise ratio.

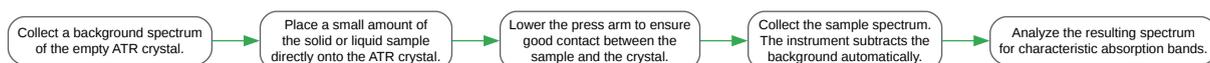
## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

### Predicted IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Intensity	Functional Group
3050 - 3100	C-H Stretch	Medium	Aromatic
2800 - 3000	C-H Stretch	Strong	Aliphatic ( $\text{CH}_2$ )
~1580, ~1470	C=C Stretch	Medium-Strong	Aromatic Ring
1220 - 1260	C-O Stretch	Strong	Aryl-Alkyl Ether
1070 - 1150	C-O-C Stretch	Strong	Aliphatic Ether (Morpholine) [3][4]
~1115	C-N Stretch	Medium	Tertiary Amine (Morpholine)
550 - 650	C-Br Stretch	Medium	Bromo-Aromatic

### Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy



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Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

- **Background Scan:** Before analyzing the sample, a background spectrum is collected with the empty ATR crystal. This allows the instrument to subtract signals from atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- **Sample Application:** A small amount of the **4-[2-(2-Bromophenoxy)ethyl]morpholine** sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
- **Data Collection:** The IR beam is directed through the crystal, where it reflects internally. At the point of reflection, an evanescent wave penetrates a short distance into the sample. The sample absorbs energy at specific frequencies, attenuating the beam. The detector measures the attenuated radiation.
- **Spectrum Analysis:** The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the key functional group vibrations.

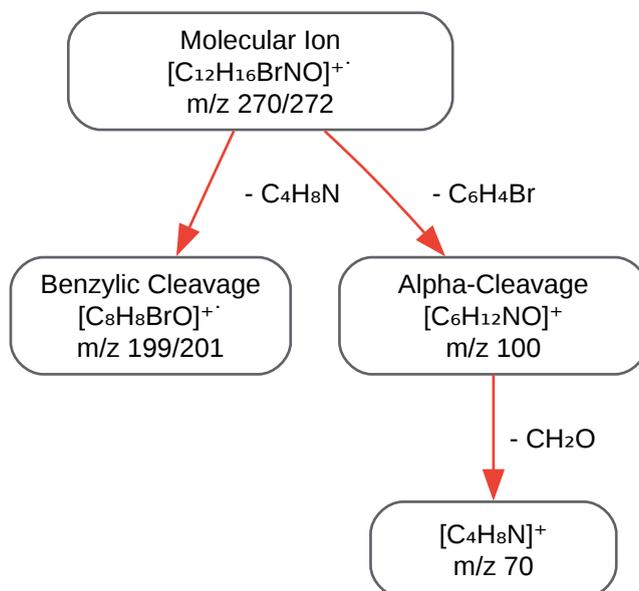
## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments after ionization.

### Predicted Mass Spectrometry Data

For **4-[2-(2-Bromophenoxy)ethyl]morpholine**, the presence of bromine is a key diagnostic feature. Bromine has two major isotopes, <sup>79</sup>Br and <sup>81</sup>Br, in an approximate 1:1 natural abundance. Therefore, any fragment containing bromine will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity.

- **Molecular Ion (M<sup>+</sup>):** We expect to see two peaks of nearly equal intensity at  $m/z$  270 and  $m/z$  272, corresponding to [C<sub>12</sub>H<sub>16</sub><sup>79</sup>BrNO]<sup>+</sup> and [C<sub>12</sub>H<sub>16</sub><sup>81</sup>BrNO]<sup>+</sup>.
- **Major Fragmentation Pathways:** The primary fragmentation is expected to occur via alpha-cleavage adjacent to the nitrogen atom, a common pathway for amines. [5]



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Caption: Predicted major fragmentation pathways for **4-[2-(2-Bromophenoxy)ethyl]morpholine**.

Predicted Major Fragments

m/z (Mass/Charge)	Proposed Fragment	Rationale
270 / 272	$[\text{C}_{12}\text{H}_{16}\text{BrNO}]^{+\cdot}$	Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
199 / 201	$[\text{C}_8\text{H}_8\text{BrO}]^{+\cdot}$	Result of cleavage between the two ethyl carbons, forming the stable 2-bromophenoxyethyl radical cation.
100	$[\text{C}_5\text{H}_{10}\text{NO}]^+$	A highly characteristic fragment for N-substituted morpholines, resulting from alpha-cleavage at the bond between the ethyl chain and the nitrogen. This is often the base peak.
86	$[\text{C}_4\text{H}_8\text{NO}]^+$	Loss of a $\text{CH}_2$ group from the m/z 100 fragment.
70	$[\text{C}_4\text{H}_8\text{N}]^+$	Further fragmentation of the morpholine ring.

### Experimental Protocol: Electrospray Ionization (ESI)-MS

- **Sample Preparation:** Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Infusion:** The solution is infused at a low flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ) into the ESI source of the mass spectrometer.
- **Ionization:** A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (in this case, the protonated molecule  $[\text{M}+\text{H}]^+$ ) are ejected into the gas phase.

- Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their  $m/z$  ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .

## Conclusion

The structural characterization of **4-[2-(2-Bromophenoxy)ethyl]morpholine** is unequivocally achieved through the synergistic application of NMR, IR, and MS techniques.  $^1\text{H}$  and  $^{13}\text{C}$  NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups such as the aryl-ether and morpholine moieties, and mass spectrometry provides the definitive molecular weight and characteristic fragmentation patterns, including the isotopic signature of bromine. The convergence of data from these orthogonal analytical methods provides a high-confidence structural assignment, a critical requirement for any compound intended for further study in research and development. This guide serves as a robust template for the analysis of this and structurally related molecules.

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